N-(4-Cyanophenyl)-L-proline
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Overview
Description
N-(4-Cyanophenyl)-L-proline: is a chemical compound that belongs to the class of proline derivatives It features a cyanophenyl group attached to the nitrogen atom of L-proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanophenyl)-L-proline typically involves the reaction of L-proline with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyanophenyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The cyanophenyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: 4-carboxyphenyl-L-proline.
Reduction: 4-aminophenyl-L-proline.
Substitution: Various substituted phenyl-L-proline derivatives.
Scientific Research Applications
N-(4-Cyanophenyl)-L-proline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-Cyanophenyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanophenol
- 4-Cyanobenzoic acid
- 4-Cyanophenylthiourea
Uniqueness
N-(4-Cyanophenyl)-L-proline is unique due to its combination of a proline backbone with a cyanophenyl group. This structure imparts specific chemical and biological properties that are distinct from other cyanophenyl derivatives. For example, the presence of the proline moiety can enhance the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry .
Properties
CAS No. |
129297-52-5 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-(4-cyanophenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c13-8-9-3-5-10(6-4-9)14-7-1-2-11(14)12(15)16/h3-6,11H,1-2,7H2,(H,15,16) |
InChI Key |
QXPDICRRGHNHKO-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C2=CC=C(C=C2)C#N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C2=CC=C(C=C2)C#N)C(=O)O |
Origin of Product |
United States |
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